1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone
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Overview
Description
Ethanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33154. This compound is known for its unique structure, which includes a morpholine ring, a hydroxy group, and a phenyl ring connected through a propoxy linkage. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- typically involves the reaction of 4-hydroxyacetophenone with 3-chloro-2-hydroxypropyl morpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxyacetophenone attacks the chloro group of 3-chloro-2-hydroxypropyl morpholine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like dimethyl sulfoxide or ethanol .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Ethanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxy group and morpholine ring play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit certain enzymes or activate specific receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Similar structure but with a methoxy group instead of a morpholine ring.
1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone: Contains an isopropylamino group instead of a morpholine ring.
1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone oxime: An oxime derivative with an isopropylamino group.
Uniqueness
Ethanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research .
Properties
CAS No. |
132948-69-7 |
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Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
1-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C15H21NO4/c1-12(17)13-2-4-15(5-3-13)20-11-14(18)10-16-6-8-19-9-7-16/h2-5,14,18H,6-11H2,1H3 |
InChI Key |
SSSRBUFYSWCOQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(CN2CCOCC2)O |
Origin of Product |
United States |
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